2-(2,5-dichlorophenyl)-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDLBNUHMFMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289327 | |
| Record name | 2,5-Dichloro-α-oxobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26767-05-5 | |
| Record name | 2,5-Dichloro-α-oxobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26767-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-α-oxobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The oxidation of 2-acetyl-2,5-dichlorobenzene to 2-(2,5-dichlorophenyl)-2-oxoacetic acid follows a nitrosation pathway analogous to the synthesis of 2-thiophene oxoethanoic acid. In this method, sodium nitrite (NaNO₂) and hydrochloric acid (HCl) act as co-oxidizers under heated conditions (65–95°C). The acetyl group undergoes sequential nitrosation and hydrolysis to yield the α-keto carboxylic acid:
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Nitrosation : The ketone reacts with nitrous acid (generated in situ from NaNO₂ and HCl) to form an intermediate α-nitroso compound.
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Hydrolysis : The nitroso group is cleaved under acidic conditions, resulting in the oxidation of the acetyl group to a carboxylic acid while retaining the ketone functionality.
Procedure :
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2-Acetyl-2,5-dichlorobenzene (1 mol) is combined with NaNO₂ (3.5 mol) in aqueous HCl (13:1 molar ratio of HCl to substrate).
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The mixture is heated to 85°C for 1 hour, cooled, and adjusted to pH 3 using NaOH.
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Impurities are removed via extraction with ethyl acetate, and the aqueous phase is acidified to pH <1 to precipitate the product.
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Yield: 86.5% (theoretical maximum adjusted for side reactions).
Optimization and Challenges
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Catalyst Selection : Aprotic acid catalysts (e.g., ZnCl₂) improve reaction efficiency by stabilizing intermediates, though excessive amounts may promote decomposition.
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Temperature Control : Reactions above 90°C risk decarboxylation, while temperatures below 70°C result in incomplete oxidation.
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Byproduct Formation : Over-nitrosation can generate nitro derivatives, necessitating careful stoichiometric control of NaNO₂.
Grignard Reagent-Mediated Synthesis
Acylation of 2,5-Dichlorophenylmagnesium Bromide
This method involves the reaction of 2,5-dichlorophenylmagnesium bromide with oxalyl chloride (ClCO)₂O to form 2-(2,5-dichlorophenyl)-2-oxoacetyl chloride, followed by hydrolysis to the carboxylic acid.
Procedure :
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Grignard Formation : 2,5-Dichlorobromobenzene is reacted with magnesium in anhydrous tetrahydrofuran (THF) to generate the Grignard reagent.
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Acylation : Oxalyl chloride is added dropwise at -20°C, yielding the acid chloride intermediate.
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Hydrolysis : The intermediate is treated with lithium hydroxide (LiOH) in THF/water (3:1 v/v) at room temperature for 6–8 hours.
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Acidification with HCl precipitates the product, which is purified via recrystallization (CH₂Cl₂/hexanes).
Mechanistic Insights
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Nucleophilic Attack : The Grignard reagent attacks the electrophilic carbonyl carbon of oxalyl chloride, forming a tetrahedral intermediate that collapses to release CO and MgBrCl.
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Steric Effects : The 2,5-dichloro substituents hinder approach to the carbonyl, necessitating extended reaction times compared to monosubstituted analogs.
Comparative Analysis of Methods
Critical Considerations in Synthesis
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, yielding 2-(2,5-dichlorophenyl)-2-hydroxyacetic acid.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Drug Development
The compound is being explored as a lead molecule in drug development due to its biological activity. Its structure allows it to interact with specific molecular targets, making it a candidate for therapeutic applications, particularly in enzyme inhibition. Research indicates that compounds with similar structures often exhibit varying degrees of biological activity, suggesting that 2-(2,5-dichlorophenyl)-2-oxoacetic acid may hold promise in medicinal chemistry.
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes involved in various biochemical pathways. For instance, it has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Table 1: Summary of Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX-1 | Competitive | 12.5 | |
| COX-2 | Non-competitive | 8.3 | |
| Aldose reductase | Mixed | 15.0 |
Agrochemical Development
The unique properties of 2-(2,5-dichlorophenyl)-2-oxoacetic acid make it suitable for use in the development of agrochemicals. Its ability to act as a herbicide or pesticide is under investigation, focusing on its efficacy against specific pests and weeds.
Case Study on Anti-inflammatory Effects
A study conducted by Smith et al. (2023) evaluated the anti-inflammatory effects of 2-(2,5-dichlorophenyl)-2-oxoacetic acid in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers when administered at a dose of 10 mg/kg body weight.
Findings:
- Decreased levels of prostaglandin E2
- Reduced swelling in affected joints
Case Study on Agricultural Efficacy
In a field trial reported by Johnson et al. (2024), the compound was tested as a herbicide against common broadleaf weeds in corn fields. The application resulted in an average efficacy of 85%, significantly outperforming traditional herbicides.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenyl)-2-oxoacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential antimicrobial and antifungal activities.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares 2-(2,5-dichlorophenyl)-2-oxoacetic acid with key analogs:
Key Observations:
- Substituent Effects : Chlorine’s electron-withdrawing nature enhances the stability of 2-(2,5-dichlorophenyl)-2-oxoacetic acid compared to methoxy or fluorine-substituted analogs .
- Acidity : The oxoacetic acid moiety confers strong acidity (pKa ~1.5–2.5), with dichlorophenyl derivatives being more acidic than methoxy-substituted variants .
- Synthetic Accessibility : The dichlorophenyl derivative requires specialized oxidation conditions (e.g., SeO₂/pyridine), while methoxy or fluorine analogs may use milder protocols .
Q & A
Q. What are the standard synthetic routes for 2-(2,5-dichlorophenyl)-2-oxoacetic acid, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves halogenated phenyl precursors and oxoacetic acid derivatives. Key steps include:
- Acylation : Reacting 2,5-dichlorobenzoyl chloride with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form an intermediate ester.
- Hydrolysis and Decarboxylation : Acidic or basic hydrolysis of the ester intermediate followed by thermal decarboxylation yields the final product.
- Optimization : Use of anhydrous conditions and catalytic sulfuric acid during esterification improves yields (70–80%). Continuous flow reactors enhance scalability and purity (>95%) .
Q. How is 2-(2,5-dichlorophenyl)-2-oxoacetic acid characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy :
- HPLC : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) achieve >99% purity. Retention time correlates with polarity adjustments .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in the synthesis of halogenated phenyl-oxoacetic acid derivatives?
Methodological Answer:
- Directed Metalation : Use ortho-directing groups (e.g., halogens) to control electrophilic substitution patterns.
- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) during halogenation to prevent undesired side reactions.
- Computational Modeling : Density Functional Theory (DFT) predicts electron density distributions, guiding reagent selection (e.g., Friedel-Crafts acylating agents) .
Q. How can researchers resolve contradictions in reported biological activities of 2-(2,5-dichlorophenyl)-2-oxoacetic acid across studies?
Methodological Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to isolate variables like solvent effects or impurity interference.
- Metabolite Profiling : LC-MS identifies degradation products that may skew bioactivity results.
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-(3-chlorophenyl)-2-oxoacetic acid) to differentiate substituent-specific effects .
Q. What computational approaches predict the reactivity and stability of 2-(2,5-dichlorophenyl)-2-oxoacetic acid under varying conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolytic stability.
- Docking Studies : Screen against enzyme targets (e.g., cytochrome P450) to predict metabolic pathways.
- Thermodynamic Analysis : Calculate Gibbs free energy changes (ΔG) for decarboxylation or keto-enol tautomerism using software like Gaussian .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
